molecular formula C10H12BrN B1524235 7-Bromo-3,3-dimethylindoline CAS No. 1260675-93-1

7-Bromo-3,3-dimethylindoline

Cat. No.: B1524235
CAS No.: 1260675-93-1
M. Wt: 226.11 g/mol
InChI Key: FNHPWHSBZJRQTK-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12BrN It is a derivative of indoline, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,3-dimethylindoline typically involves the bromination of 3,3-dimethylindoline. One common method is the reaction of 3,3-dimethylindoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3,3-dimethylindoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indolines can be formed.

    Oxidation Products: Indole derivatives.

    Reduction Products: Tetrahydroindoline derivatives.

Scientific Research Applications

7-Bromo-3,3-dimethylindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethylindoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

    3,3-Dimethylindoline: Lacks the bromine atom, leading to different reactivity and applications.

    7-Chloro-3,3-dimethylindoline: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    7-Fluoro-3,3-dimethylindoline:

Uniqueness: 7-Bromo-3,3-dimethylindoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

7-bromo-3,3-dimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPWHSBZJRQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695406
Record name 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260675-93-1
Record name 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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